molecular formula C6H11NO2 B150103 3-(Hydroxyimino)hexan-2-one CAS No. 133128-89-9

3-(Hydroxyimino)hexan-2-one

Cat. No.: B150103
CAS No.: 133128-89-9
M. Wt: 129.16 g/mol
InChI Key: GRLLMEXCXJTHGF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxyimino)hexan-2-one is an organic compound with the molecular formula C6H11NO2. It is a derivative of 2,3-hexanedione, where an oxime group is attached to the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hydroxyimino)hexan-2-one can be synthesized through the reaction of 2,3-hexanedione with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the oxime derivative .

Industrial Production Methods

Industrial production methods for 2,3-hexanedione, 3-oxime involve similar synthetic routes but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions can enhance the production process, making it more suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxyimino)hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peroxy acids for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and substituted oxime derivatives. These products have significant applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

3-(Hydroxyimino)hexan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 3-(Hydroxyimino)hexan-2-one involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound can undergo redox reactions, contributing to its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Hydroxyimino)hexan-2-one include:

Uniqueness

This compound is unique due to its specific structural features and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in research and industrial applications .

Properties

CAS No.

133128-89-9

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(3E)-3-hydroxyiminohexan-2-one

InChI

InChI=1S/C6H11NO2/c1-3-4-6(7-9)5(2)8/h9H,3-4H2,1-2H3/b7-6+

InChI Key

GRLLMEXCXJTHGF-VOTSOKGWSA-N

Isomeric SMILES

CCC/C(=N\O)/C(=O)C

SMILES

CCCC(=NO)C(=O)C

Canonical SMILES

CCCC(=NO)C(=O)C

Synonyms

2,3-Hexanedione, 3-oxime, (E)- (9CI)

Origin of Product

United States

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